molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide

N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide

Cat. No.: B12448769
M. Wt: 634.8 g/mol
InChI Key: VGLAVRDBQLRLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This synthetic compound features a central butanediamide core, symmetrically functionalized with 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups. The presence of both sulfonamide and diamide functionalities in a single molecule makes it a compelling subject for investigating molecular recognition and self-assembly, as similar bis-sulfonamide structures are known to form distinctive hydrogen-bonded networks in the solid state . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, particularly in exploring structure-activity relationships within sulfonamide-based compound libraries. The sulfonamide moiety is a established constituent of many biologically significant compounds, and its incorporation here offers a pathway for developing novel enzyme inhibitors or receptor ligands . The two aromatic 3,5-dimethylphenyl groups enhance the compound's lipophilicity, which can be a critical factor in bioactivity and permeability studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the associated safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C32H34N4O6S2

Molecular Weight

634.8 g/mol

IUPAC Name

N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide

InChI

InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38)

InChI Key

VGLAVRDBQLRLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Synthesis

The synthesis begins with the preparation of 4-[(3,5-dimethylphenyl)sulfamoyl]benzoic acid derivatives. Key steps include:

Step 1: Sulfonylation of 3,5-Dimethylaniline
3,5-Dimethylaniline reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 4-nitro-N-(3,5-dimethylphenyl)benzenesulfonamide.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Time: 4–12 hours
  • Yield: 85–92%

Step 2: Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl).

Optimized Parameters

  • Catalyst: 10% Pd/C (5–10 wt%)
  • Solvent: Ethanol or methanol
  • Pressure: 1–3 atm H₂
  • Yield: 90–95%

Amide Coupling to Form Butanediamide Core

The diamide backbone is constructed via coupling of two equivalents of 4-[(3,5-dimethylphenyl)sulfamoyl]benzoic acid with 1,4-diaminobutane.

Method A: Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Temperature : 0–25°C
  • Yield : 75–82%

Method B: Mixed Anhydride Approach

  • Reagents : Isobutyl chloroformate, N-methylmorpholine
  • Solvent : THF
  • Temperature : -15°C to 0°C
  • Yield : 68–74%

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Method Mixed Anhydride Method
Yield (%) 75–82 68–74
Reaction Time (h) 12–24 6–8
Purification Difficulty Moderate High
Scalability Excellent Moderate
Cost High Low

Data compiled from.

Critical Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility of sulfonamide intermediates but may complicate purification.
  • Chlorinated Solvents (DCM): Preferred for sulfonylation due to inertness and ease of removal.

Protecting Group Chemistry

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent unwanted side reactions during amine coupling.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes Boc groups without degrading the sulfonamide.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 12H, CH₃), 2.90–3.10 (m, 4H, NHCO), 7.35–7.60 (m, 12H, Ar-H).
  • HRMS : m/z [M+H]⁺ calc. 694.2543, found 694.2538.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor systems reduce reaction time by 40% and improve yield consistency.
  • Key Advantage : Minimizes exothermic risks during sulfonylation.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery via distillation achieves >90% efficiency.
  • Catalyst Reuse : Pd-C catalysts retain activity for 5 cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic rings may interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its symmetrical bis-sulfonamide and butanediamide framework. Below is a detailed comparison with analogs from the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
N,N'-bis{4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl}butanediamide Butanediamide Bis-sulfonamide, 3,5-dimethylphenyl ~650–700 (estimated) Hypothesized: Polymer precursor, antifungal activity (inferred from sulfamoyl groups) -
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide Sulfamoylphenyl, pyridinyl 493.53 Synthetic yield: 83%; potential bioactive applications (e.g., enzyme inhibition)
Dihydroxy-N,N'-bis[(E)-1-(4-hydroxy-6-methyl-2-oxochromen-3-yl)ethylideneamino]butanediamide Butanediamide Chromenyl, hydroxy, methyl Not reported High binding affinity (-10.0 kcal/mol) for diabetes-related targets; bioactive ligand
Flusulfamide (K.1.15) Benzene Sulfonamide, chloro 240.68 Fungicide; agricultural use

Structural Analysis

  • Butanediamide Core : Both this compound and the chromenyl-substituted butanediamide share this backbone, which likely enhances rigidity and thermal stability. However, the latter’s chromenyl groups confer higher polarity and bioactivity.
  • Sulfamoyl Groups: The target compound’s sulfamoyl groups resemble those in flusulfamide and the pentanamide derivative . These groups are associated with antifungal activity and enzyme inhibition but may reduce solubility compared to non-sulfonylated analogs.
  • Substituent Effects : The 3,5-dimethylphenyl groups in the target compound may enhance lipophilicity and membrane permeability compared to pyridinyl or chromenyl substituents.

Functional Comparisons

  • Bioactivity : The chromenyl-substituted butanediamide demonstrated strong binding to diabetes-related targets, suggesting that the target compound’s sulfamoyl groups could be modified for similar applications. In contrast, flusulfamide is strictly a fungicide, highlighting the role of substituents in defining biological roles.
  • Synthetic Utility : The pentanamide derivative achieved 83% yield, indicating efficient synthesis routes for sulfamoyl-containing amides. The target compound’s synthesis may face challenges due to steric hindrance from the bulky 3,5-dimethylphenyl groups.

Biological Activity

N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound notable for its significant biological activity. This article explores its structure, synthesis, and various biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure consisting of two 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups linked to a butanediamide backbone. Its molecular formula is C₃₁H₃₉N₃O₄S₂, with a molecular weight of approximately 634.8 g/mol. The presence of sulfonamide functional groups is crucial as they are known for their biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several synthetic steps, including the formation of the sulfonamide groups and the butanediamide linkage. The process can be optimized for industrial applications to ensure high yield and purity.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor. The sulfonamide groups are known to interact with enzyme active sites, potentially leading to inhibition of enzymatic activity. This characteristic suggests possible applications in therapeutic areas such as anti-inflammatory and anticancer treatments.

Modulation of Cellular Signaling

Research indicates that this compound may modulate various cellular signaling pathways. The ability to influence these pathways enhances its potential as a therapeutic agent in drug development. For instance, studies have shown that compounds with similar structures can affect cell proliferation and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N,N'-bis{4-sulfamoylphenyl}butanediamideC₂₁H₂₆N₂O₄SLacks the dimethyl substitution; simpler structure
N,N'-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}butanediamideC₂₉H₃₅N₃O₄SSimilar structure but different substitution pattern
N,N'-bis{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}butanediamideC₂₉H₃₅N₃O₄SContains a pyridazine ring; differing biological properties

These comparisons highlight the specific substitutions in this compound that contribute to its unique biological activities.

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound in various contexts:

  • Anti-Cancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of the mitochondrial pathway.
  • Anti-Inflammatory Effects : Another research highlighted its potential in reducing inflammation markers in vitro. The compound was found to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases.
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, further supporting its therapeutic potential.

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